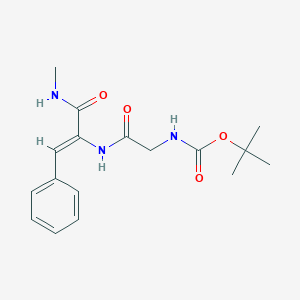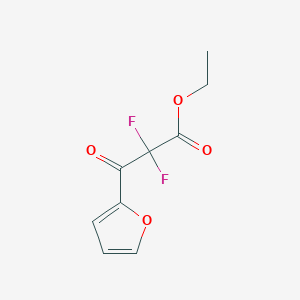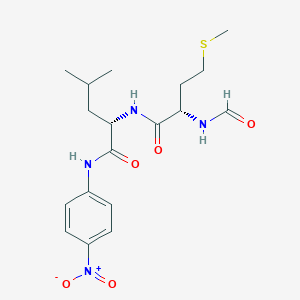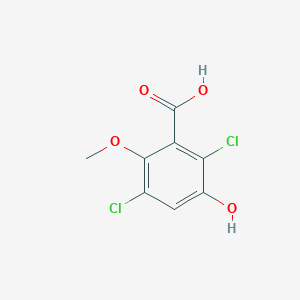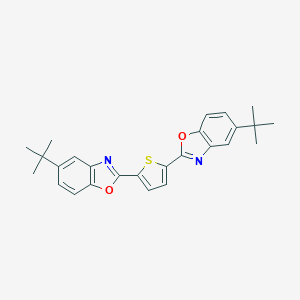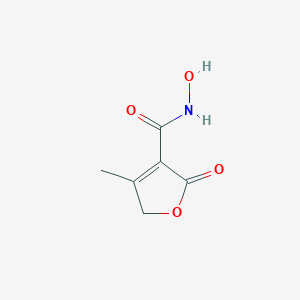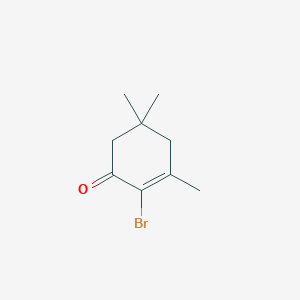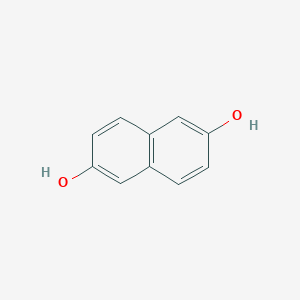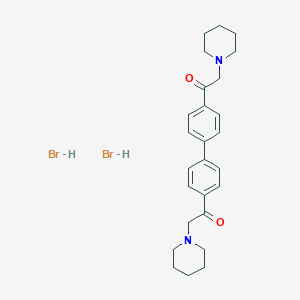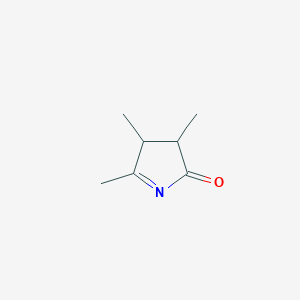
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, also known as TMDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TMDP is a versatile organic compound that has been synthesized using various methods.
科学的研究の応用
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a building block in the synthesis of various bioactive compounds.
作用機序
The mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is not fully understood. However, studies have shown that 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has also been found to reduce the levels of prostaglandin E2 (PGE2), a lipid mediator that plays a key role in the inflammatory response. In addition, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is also a versatile building block that can be used in the synthesis of various bioactive compounds. However, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one. One direction is the development of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one derivatives with improved bioactivity and selectivity. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can also be used as a building block in the synthesis of novel materials with unique properties. Finally, the mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, including the development of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one-based therapeutics and the synthesis of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one derivatives with improved bioactivity and selectivity.
合成法
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be synthesized using various methods, including the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-methyl-3-butyn-2-ol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. Both methods yield 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one in good yields.
特性
CAS番号 |
111862-11-4 |
|---|---|
製品名 |
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
3,4,5-trimethyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3 |
InChIキー |
LFPKRQPACWFFHS-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N=C1C)C |
正規SMILES |
CC1C(C(=O)N=C1C)C |
同義語 |
2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



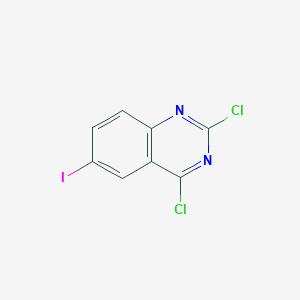
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
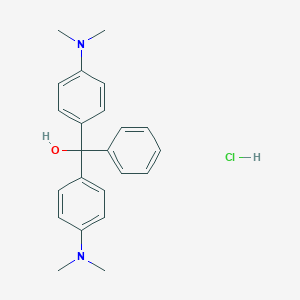
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
